molecular formula C18H21N7O2 B2928221 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920184-23-2

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2928221
CAS No.: 920184-23-2
M. Wt: 367.413
InChI Key: AGDBCFJWMZNURQ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,3]triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a propan-1-one spacer. The 3-methoxyphenyl group at the 3-position of the triazole ring distinguishes it from analogs with substituents at other positions (e.g., 4-methoxyphenyl in ). The piperazine-propanone linkage is a common feature in bioactive molecules, enabling interactions with biological targets such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDBCFJWMZNURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring connected to a triazolo-pyrimidine moiety, with a methoxyphenyl substituent. Its molecular formula is C22H26N6OC_{22}H_{26}N_6O with a molecular weight of approximately 394.49 g/mol. The structure can be represented as follows:

Structure C22H26N6O\text{Structure }\text{C}_{22}\text{H}_{26}\text{N}_6\text{O}

Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:

  • Antitumor Activity : The triazolo-pyrimidine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this structure can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Effects : The presence of the methoxy group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes. Preliminary data suggests activity against various bacterial strains .
  • Neuropharmacological Effects : The piperazine moiety is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

StudyFindings
Study on Antitumor Activity A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of several cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the micromolar range .
Antimicrobial Activity Assessment In vitro tests showed that the compound had significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuropharmacological Evaluation Behavioral studies in rodents indicated that administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests, suggesting potential antidepressant effects .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is yet to be fully elucidated. However, preliminary studies suggest moderate bioavailability and a favorable half-life for therapeutic use. Toxicological assessments have indicated low toxicity at therapeutic doses, but further studies are required to establish safety margins.

Chemical Reactions Analysis

Reactivity of the Triazolopyrimidine Core

The nitrogen-rich triazolo[4,5-d]pyrimidine ring enables diverse reactions (Figure 1, ):

Reaction Type Conditions/Reagents Outcome/Product
Electrophilic Substitution HNO₃/H₂SO₄ at 0–5°CNitration at C5 or C7 positions, forming nitro derivatives (yield: 60–75%)
Nucleophilic Substitution K₂CO₃/DMF, alkyl halides (R-X)Alkylation at N7 or N3 positions (yield: 50–65%)
Cycloaddition CuI, DIPEA, microwave irradiationFormation of fused heterocycles (e.g., imidazotriazines)

Key Research Findings :

  • Substituents on the phenyl ring (e.g., methoxy group) direct regioselectivity during nitration.

  • Piperazine’s electron-donating effect enhances nucleophilic substitution at N7.

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, and cross-coupling (Table 1, ):

Reaction Reagents/Catalysts Applications
Alkylation Alkyl halides, NaHCO₃, EtOHIntroduction of lipophilic side chains (e.g., ethyl, benzyl)
Acylation Acetyl chloride, NEt₃, CH₂Cl₂Synthesis of amide derivatives for improved solubility
Suzuki Coupling Pd(PPh₃)₄, arylboronic acids, K₂CO₃Biaryl formation for enhanced bioactivity

Notable Observations :

  • Alkylation at the piperazine nitrogen increases membrane permeability in pharmacokinetic studies .

  • Suzuki couplings with electron-deficient arylboronic acids proceed with >80% efficiency.

Propan-1-One Modifications

The ketone group participates in reductions, condensations, and Grignard reactions (Table 2, ):

Reaction Conditions Products
Reduction NaBH₄/MeOH, 0°CSecondary alcohol (propan-1-ol derivative)
Condensation NH₂OH·HCl, pyridineOxime formation for crystallography studies
Grignard Addition RMgX, THF, −78°CTertiary alcohol derivatives (R = Me, Ph)

Experimental Insights :

  • Oxime derivatives exhibit improved stability under acidic conditions .

  • Tertiary alcohols from Grignard reactions show enhanced binding to kinase targets.

Catalytic and Photochemical Reactions

Emerging methodologies include:

Reaction Catalyst/System Outcome
Photoredox Catalysis Ir(ppy)₃, blue LEDC–H functionalization at the triazole ring
Metal-Free Cyclization I₂, DMSO, 80°CSynthesis of fused tricyclic analogs

Advancements :

  • Photoredox methods enable regioselective C–H bond activation without directing groups .

Limitations and Challenges

  • Stereochemical Control : Reactions at the piperazine ring often yield racemic mixtures, requiring chiral resolution .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are essential for homogeneous reaction conditions.

  • Byproduct Formation : Competing reactions at the triazole and pyrimidine nitrogens reduce yields.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Triazole Piperazine-Linked Group Molecular Weight Key Differences
Target Compound 3-Methoxyphenyl Propan-1-one ~457.5 (calculated) Baseline for comparison
[] 4-Fluorophenyl 2-Methylpropan-1-one ~449.5 - Fluorine enhances electronegativity; methyl branch increases hydrophobicity
[] 4-Methoxyphenyl 2-Phenoxyethanone 445.5 - Phenoxyethyl group introduces aromaticity; lower molecular weight
[] 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl ~528.5 - Dual methoxy groups enhance electron density; phenylpiperazine extends conjugation

Key Findings:

Substituent Position Matters : The 3-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to 4-substituted analogs (e.g., ). Para-substituents like fluorine () enhance polarity, while methoxy groups () improve lipophilicity .

Linker Modifications: Replacing propan-1-one with bulkier groups (e.g., phenoxyethyl in ) reduces flexibility but increases aromatic interactions. The 2-methylpropan-1-one in may enhance metabolic stability .

Stability and Reactivity Insights

  • This suggests that the 3-methoxyphenyl substituent’s position could influence isomer stability .
  • Synthetic Challenges : The methoxy group’s orientation may affect reaction pathways during synthesis, as seen in ’s pyrazolotriazolopyrimidine isomerization studies .

Q & A

Q. How should researchers design preliminary biological assays to evaluate its pharmacological potential?

  • Methodology : Conduct in vitro cytotoxicity screening using cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing activity to reference compounds like 5-fluorouracil. Include dose-response curves (1–100 µM) and calculate IC50 values. Parallel assays for kinase inhibition (e.g., EGFR, Aurora kinases) can identify mechanistic pathways, leveraging ATP-binding site competition studies .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology : Synthesize analogs with variations in the 3-methoxyphenyl substituent (e.g., halogenated, alkylated) and the piperazine-propanone linker . Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC50 values. Statistical tools like partial least squares (PLS) regression can quantify substituent effects on activity .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology : Apply orthogonal validation methods :
  • Reassess docking parameters (e.g., solvation effects, flexible vs. rigid receptors).
  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Use metadynamics simulations to explore conformational landscapes missed in static docking .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology : For pharmacokinetics , use Sprague-Dawley rats to assess oral bioavailability, plasma half-life, and tissue distribution via LC-MS/MS. For toxicity , conduct acute/chronic dosing studies (OECD guidelines) with histopathology and serum biochemistry (ALT, creatinine). Include metabolite profiling to identify hepatotoxic or nephrotoxic intermediates .

Q. How can researchers address poor aqueous solubility during formulation development?

  • Methodology : Optimize solubility via solid dispersion (e.g., PEG 6000 carriers) or nanoparticle encapsulation (PLGA polymers). Characterize dissolution rates using USP apparatus II (paddle method) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Critical Considerations

  • Data Reproducibility : Ensure synthetic batches are consistent by standardizing reaction conditions (e.g., inert atmosphere, controlled humidity) .
  • Ethical Compliance : Adhere to OECD 423 guidelines for animal studies, including ethics committee approvals .
  • Interdisciplinary Collaboration : Integrate chemical synthesis, computational modeling, and biological validation to address complex research gaps .

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